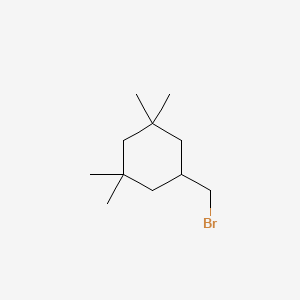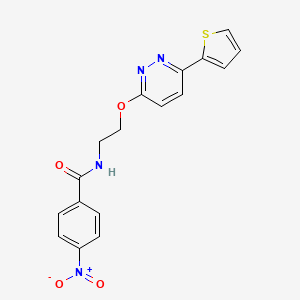
5-(Bromomethyl)-1,1,3,3-tetramethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(Bromomethyl)-1,1,3,3-tetramethylcyclohexane is a useful research compound. Its molecular formula is C11H21Br and its molecular weight is 233.193. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bromination Studies
Research on the bromination of cyclohexenes, such as the study by Han et al. (1999), provides foundational insights into the structural outcomes of bromination reactions, which are crucial for understanding the chemical behavior of compounds like 5-(Bromomethyl)-1,1,3,3-tetramethylcyclohexane. This study established the configuration of brominated cyclohexane derivatives through X-ray crystallography, highlighting the importance of stereochemistry in bromination reactions (Xinghua Han, R. Khedekar, J. Masnovi, R. J. Baker, 1999).
Synthetic Routes and Radical Chemistry
Maccorquodale and Walton's research (1989) on the cyclisation of bromomethyl-cycloheptene and cyclo-octene to form bicyclo[3.2.1]octanes and bicyclo[4.2.1]nonanes demonstrates innovative synthetic pathways that could be applicable to derivatives of this compound. This work emphasizes the versatility of bromomethyl groups in cyclization reactions, offering new routes to complex cyclic structures (F. Maccorquodale, J. Walton, 1989).
Advanced Material Synthesis
The research by Uhrich et al. (1992) on the one-pot synthesis of hyperbranched polyethers from 5-(Bromomethyl)-1,3-dihydroxybenzene demonstrates the application of bromomethyl compounds in polymer science. By undergoing self-condensation, these compounds facilitate the creation of polymers with significant molecular weight and numerous functional groups, indicating potential uses for this compound in the development of advanced materials (K. Uhrich, C. Hawker, J. Fréchet, S. Turner, 1992).
Conformational and Stereochemical Studies
The study of conformational isomerization, such as the research by Murray and Kaplan (1967) on 1,1,4,4-tetramethylcyclohexane, provides essential knowledge on the dynamics and energetics of cyclohexane derivatives. Understanding the rate and mechanism of conformational changes is vital for predicting the behavior of similar compounds, including this compound, under various conditions (R. Murray, M. Kaplan, 1967).
Properties
IUPAC Name |
5-(bromomethyl)-1,1,3,3-tetramethylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Br/c1-10(2)5-9(7-12)6-11(3,4)8-10/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGGPSYYOFKUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)CBr)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564677-16-2 |
Source


|
| Record name | 5-(bromomethyl)-1,1,3,3-tetramethylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2817313.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2817316.png)
![2,11-dimethyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2817318.png)
![2-(3,4-dimethylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2817319.png)
![1-[4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2817321.png)
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxyphenyl)propanamide](/img/structure/B2817322.png)
![rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride](/img/no-structure.png)
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2817324.png)
![1-(furan-2-ylmethyl)-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2817327.png)
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2817328.png)


![1-(3-chlorophenyl)-3-[(4-methylbenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2817332.png)
![8-((4-Methoxyphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2817336.png)
